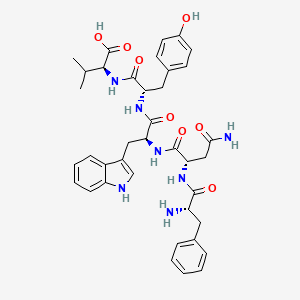

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin ist ein Peptid, das aus fünf Aminosäuren besteht: Phenylalanin, Asparagin, Tryptophan, Tyrosin und Valin. Peptide wie dieses sind in verschiedenen biologischen Prozessen unerlässlich und spielen aufgrund ihrer einzigartigen Eigenschaften und Funktionen eine bedeutende Rolle in der wissenschaftlichen Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Aktivierung: Aminosäuren werden unter Verwendung von Reagenzien wie HBTU oder DIC aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die harzgebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um eine weitere Kupplung zu ermöglichen.

Spaltung: Das fertige Peptid wird unter Verwendung eines Spaltungscocktails, der oft TFA enthält, vom Harz abgespalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Peptiden wie L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin großtechnische SPPS oder rekombinante DNA-Technologie umfassen. Rekombinante Methoden verwenden gentechnisch veränderte Mikroorganismen, um das Peptid zu produzieren, das dann durch Chromatographietechniken gereinigt wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified through chromatography techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tryptophan- und Tyrosinreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reagenzien wie DTT reduziert werden.

Substitution: Aminosäurereste können unter Verwendung spezifischer Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: N-Hydroxysuccinimid (NHS) Ester für Aminmodifikationen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynurenin führen.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht für seine Rolle in Protein-Protein-Interaktionen und Signalwegen.

Medizin: Für potenzielle therapeutische Anwendungen erforscht, einschließlich als Medikamententräger.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet und so zelluläre Prozesse wie Signaltransduktion und Genexpression beeinflusst.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-prolin

- L-Phenylalanyl-L-prolin

- L-Arginin, L-asparaginyl-L-α-glutamyl-L-asparaginyl-L-isoleucyl-L-threonyl-L-valyl-L-prolyl-L-α-aspartyl-L-threonyl-L-lysyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-tyrosyl-L-alanyl-L-tryptophyl-L-lysyl

Einzigartigkeit

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es für gezielte Forschungsanwendungen und potenzielle therapeutische Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

628723-50-2 |

|---|---|

Molekularformel |

C38H45N7O8 |

Molekulargewicht |

727.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C38H45N7O8/c1-21(2)33(38(52)53)45-37(51)29(17-23-12-14-25(46)15-13-23)43-35(49)30(18-24-20-41-28-11-7-6-10-26(24)28)44-36(50)31(19-32(40)47)42-34(48)27(39)16-22-8-4-3-5-9-22/h3-15,20-21,27,29-31,33,41,46H,16-19,39H2,1-2H3,(H2,40,47)(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H,52,53)/t27-,29-,30-,31-,33-/m0/s1 |

InChI-Schlüssel |

SQFQVDQDBJPQCP-PHDILBGCSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)

![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)

![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)

![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)

![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)

![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)